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Compound of Interest

Compound Name: Oleyl Phosphate

Cat. No.: B1583733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleyl phosphate derivatives,

focusing on their synthesis, unique physicochemical and biological properties, and their

emerging applications in research and drug development. This document consolidates key

quantitative data, details relevant experimental methodologies, and visualizes complex

biological pathways and experimental workflows to facilitate a deeper understanding of these

versatile molecules.

Core Properties of Oleyl Phosphate Derivatives
Oleyl phosphate and its derivatives are amphiphilic molecules characterized by a long,

unsaturated oleyl tail and a polar phosphate head group. This structure imparts surfactant and

emulsifying properties, making them valuable in various industrial and pharmaceutical

formulations.[1] Beyond these basic characteristics, oleyl phosphate derivatives exhibit unique

biological activities, primarily as modulators of lipid signaling pathways.

Physicochemical Characteristics
The physicochemical properties of oleyl phosphate derivatives can be tailored by modifying

the phosphate head group or the oleyl chain. These modifications influence their solubility,

stability, and interaction with biological systems.
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Table 1: Physicochemical Properties of a Representative Oleyl Phosphate Derivative (Oleyl

Ethyl Phosphate)

Property Value

Molecular Weight 390.5 g/mol

Molecular Formula C20H39O5P

XLogP3-AA 6.9

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 22

Exact Mass 390.25351134 Da

Monoisotopic Mass 390.25351134 Da

Topological Polar Surface Area 72.8 Å²

Heavy Atom Count 26

Data sourced from PubChem CID 71586940.[2]

Modulation of Lysophosphatidic Acid (LPA)
Signaling
A significant body of research has focused on the ability of oleyl phosphate derivatives to

interact with the lysophosphatidic acid (LPA) signaling pathway. LPA is a bioactive lipid that

signals through a family of G protein-coupled receptors (GPCRs), namely LPA1-6, to regulate a

wide range of cellular processes, including cell proliferation, migration, and survival.[3]

Dysregulation of LPA signaling has been implicated in various diseases, including cancer and

fibrosis.

Oleyl phosphate derivatives have been investigated as both agonists and antagonists of LPA

receptors, as well as inhibitors of autotaxin (ATX), the primary enzyme responsible for LPA

production.
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Interaction with LPA Receptors
The affinity and activity of oleyl phosphate derivatives at LPA receptors are highly dependent

on the specific chemical modifications of the molecule. For instance, oleyl thiophosphate has

been identified as an LPA receptor agonist, while other derivatives, such as certain

phosphonates, act as antagonists.[4][5]

Table 2: Biological Activity of Oleyl Phosphate Derivatives and Related Compounds on LPA

Signaling

Compound Target Activity IC50/EC50/Ki Reference

Oleoyl

Thiophosphate
LPA3 Receptor Agonist

EC50: 276 nM

(in GTPγS

assay)

[4]

Oleoyl

Phosphonate

Analogue (5a)

Autotaxin (ATX) Inhibitor >90% inhibition [6]

Palmitoyl α-

bromo

Phosphonate

Analogue (19b)

Pan-LPA GPCRs Antagonist - [6]

Palmitoyl α-

bromo

Phosphonate

Analogue (19b)

Autotaxin (ATX) Inhibitor >90% inhibition [6]

BIO-32546

(phosphonic

acid-based

inhibitor)

Autotaxin (ATX) Inhibitor IC50: 1 nM [7]

AM095 (free

acid)
LPA1 Receptor Antagonist

IC50: 0.98 µM

(human), 0.73

µM (mouse)

[8]
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Note: Data for closely related derivatives are included to provide a broader context of the

structure-activity relationships.

Inhibition of Autotaxin (ATX)
Several oleyl phosphate derivatives, particularly phosphonate analogues, have shown potent

inhibitory activity against autotaxin.[6] By blocking ATX, these compounds can effectively

reduce the production of LPA, thereby attenuating its downstream signaling. This makes them

attractive candidates for therapeutic intervention in diseases driven by excessive LPA levels.

Signaling Pathway
The following diagram illustrates the canonical LPA signaling pathway and highlights the points

of intervention for oleyl phosphate derivatives.
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Click to download full resolution via product page

Caption: LPA signaling pathway and points of intervention by oleyl phosphate derivatives.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of oleyl
phosphate derivatives.

Synthesis of Oleyl Phosphate
While a single, universally applicable protocol is not available, the following represents a

general, multi-step procedure for the synthesis of fatty acid phosphates, which can be adapted

for oleyl phosphate.

General Procedure:

Activation of Oleic Acid: Oleic acid is first converted to a more reactive species, such as an

acyl chloride or anhydride. This can be achieved by reacting oleic acid with a chlorinating

agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at

room temperature.

Phosphorylation: The activated oleic acid is then reacted with a suitable phosphate source. A

common method involves the use of a protected phosphoramidite, followed by oxidation.

Alternatively, direct phosphorylation can be achieved using phosphoryl chloride (POCl3) in

the presence of a base (e.g., pyridine or triethylamine) at low temperatures to control

reactivity.

Deprotection and Purification: If protecting groups were used on the phosphate moiety, they

are removed under appropriate conditions (e.g., acid or base hydrolysis). The crude product

is then purified, typically by column chromatography on silica gel, to yield the pure oleyl
phosphate.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification

methods will need to be optimized for the desired oleyl phosphate derivative.

Autotaxin (ATX) Activity Assay (Amplex Red Method)
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This assay indirectly quantifies ATX activity by measuring the production of choline, a

byproduct of the hydrolysis of lysophosphatidylcholine (LPC) by ATX.

Materials:

Autotaxin (ATX) enzyme

Lysophosphatidylcholine (LPC) substrate

Amplex Red reagent

Horseradish peroxidase (HRP)

Choline oxidase

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM

MgCl2)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare Reagents: Prepare stock solutions of ATX, LPC, Amplex Red, HRP, and choline

oxidase in assay buffer.

Inhibitor Pre-incubation: Add 50 µL of assay buffer to each well. Add 10 µL of the oleyl
phosphate derivative (test inhibitor) at various concentrations or a vehicle control. Add 20 µL

of diluted ATX enzyme solution. Incubate the plate at 37°C for 15-30 minutes to allow the

inhibitor to interact with the enzyme.[2]

Initiate Enzymatic Reaction: Add 20 µL of the LPC substrate solution to all wells to start the

reaction.

Detection: Immediately after adding the substrate, add 50 µL of a detection mix containing

Amplex Red, HRP, and choline oxidase.
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Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure

the fluorescence intensity (Excitation/Emission ~544/590 nm) at regular intervals for 30-60

minutes.[9]

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor.

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and

fitting the data to a dose-response curve.

GTPγS Binding Assay for LPA Receptor Activation
This assay measures the activation of G proteins coupled to LPA receptors upon agonist

binding.

Materials:

Cell membranes expressing the LPA receptor of interest

[35S]GTPγS (radiolabeled)

GDP

Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM MgCl2,

1 mM DTT)

Oleyl phosphate derivative (test agonist)

GF/C filters

Scintillation counter

Procedure:

Membrane Preparation: Prepare cell membranes from cells overexpressing the specific LPA

receptor subtype.

Assay Setup: In a microcentrifuge tube, combine the cell membranes (25 µg), [35S]GTPγS

(0.1 nM), and GDP (10 µM) in the assay buffer.
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Agonist Stimulation: Add the oleyl phosphate derivative at various concentrations.

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

Filtration: Rapidly filter the reaction mixture through GF/C filters to separate bound from free

[35S]GTPγS.

Washing: Wash the filters with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the amount of [35S]GTPγS bound at each agonist concentration.

Calculate the EC50 value by plotting the bound radioactivity against the agonist

concentration and fitting the data to a dose-response curve.[10]

Experimental Workflow
The following diagram illustrates a typical workflow for screening oleyl phosphate derivatives

for their effect on ATX activity.
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Caption: Workflow for an in vitro autotaxin activity assay.
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Conclusion
Oleyl phosphate derivatives represent a promising class of molecules with diverse

applications, particularly in the modulation of lipid signaling pathways. Their ability to interact

with LPA receptors and inhibit autotaxin highlights their potential as therapeutic agents for a

range of diseases. The information and protocols provided in this guide are intended to serve

as a valuable resource for researchers and drug development professionals working in this

exciting field. Further research into the synthesis of novel derivatives and a deeper

understanding of their structure-activity relationships will undoubtedly unlock their full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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